(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol
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Overview
Description
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol is an organic compound with a complex structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol typically involves multiple steps, including the formation of the heptene backbone and the introduction of the methoxy and diol functional groups. Common synthetic routes may involve the use of Grignard reagents, aldol reactions, and selective reduction processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce a fully saturated heptane derivative.
Scientific Research Applications
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .
- **N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
The uniqueness of (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
646520-79-8 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol |
InChI |
InChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
GITGRBDGRVPUDD-IWSPIJDZSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@@H](C[C@H](COC)O)O |
Canonical SMILES |
CC(C=C)C(CC(COC)O)O |
Origin of Product |
United States |
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